4-bromo-5-(trifluoromethyl)-1H-pyrazole

Beschreibung

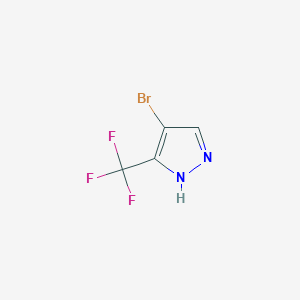

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHNMRUVJDWVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941875 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19968-17-3 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This fluorinated pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group and the reactive bromine atom, which allows for further molecular elaboration. This document details a feasible synthetic pathway, experimental protocols, and a thorough characterization profile.

Synthesis

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 5-(trifluoromethyl)-1H-pyrazole, followed by a regioselective bromination at the 4-position.

Synthesis of 5-(trifluoromethyl)-1H-pyrazole (Precursor)

The synthesis of 5-(trifluoromethyl)-1H-pyrazole can be accomplished through the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine. A common and effective precursor is 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one, which can be reacted with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: To a solution of 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-(trifluoromethyl)-1H-pyrazole.

Bromination of 5-(trifluoromethyl)-1H-pyrazole

The bromination of 5-(trifluoromethyl)-1H-pyrazole to yield the target compound, this compound, is achieved through electrophilic substitution using N-bromosuccinimide (NBS) as the brominating agent. The trifluoromethyl group at the 5-position directs the bromination to the 4-position of the pyrazole ring.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane.

-

Addition of Brominating Agent: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques. The expected data are summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₂BrF₃N₂ |

| Molecular Weight | 228.97 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 80-100 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CDCl₃, Acetone) |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | CDCl₃ | ~7.8 | s (singlet), 1H (pyrazole C-H) |

| ~12-13 | br s (broad singlet), 1H (pyrazole N-H) | ||

| ¹³C NMR | CDCl₃ | ~120 (q, ¹JCF ≈ 268 Hz) | C-CF₃ |

| ~135 (q, ²JCF ≈ 38 Hz) | C5-CF₃ | ||

| ~95 | C4-Br | ||

| ~138 | C3-H | ||

| ¹⁹F NMR | CDCl₃ | ~ -60 | s (singlet), 3F |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3300 | N-H stretching |

| 1500-1600 | C=N and C=C stretching (pyrazole ring) |

| 1100-1300 | C-F stretching (strong) |

| ~600 | C-Br stretching |

2.2.3. Mass Spectrometry (MS)

| Technique | Expected m/z | Assignment |

| ESI-MS | 228.9/230.9 | [M+H]⁺ (isotopic pattern for Br) |

| 227.9/229.9 | [M-H]⁻ (isotopic pattern for Br) |

Applications in Drug Discovery

Bromo- and trifluoromethyl-substituted pyrazoles are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo substituent provides a handle for further chemical modifications through cross-coupling reactions to explore the chemical space and optimize lead compounds.

Technical Guide: Physicochemical Properties of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Executive Summary

This document provides a technical overview of the physicochemical properties of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. Direct experimental data for this specific compound is scarce in publicly available literature. Therefore, this guide presents data for the closely related analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, as a proxy, alongside generalized experimental protocols and logical diagrams illustrating its synthesis and structure-property relationships. This information is intended to guide researchers in estimating the properties and developing methodologies for the synthesis and evaluation of the title compound.

Physicochemical Data

No specific experimental data for this compound was found. The following table summarizes the available quantitative data for the analogous compound, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS No: 60061-68-9) . These values should be considered as estimates for the title compound, as the presence of a methyl group at the 3-position will influence the final properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 229.00 g/mol | [1] |

| Melting Point | 89-90 °C | [1] |

| 105.0 to 109.0 °C | ||

| 112-114 °C | [2] | |

| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.83 ± 0.50 (Predicted) | [1] |

| logP (XLogP3) | 2.50 | [1] |

| Physical State | Solid, White to Light Yellow Powder/Crystal | [2] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | [2] |

Disclaimer: The data presented is for a methylated analogue. The absence of the methyl group in this compound would likely result in a lower molecular weight, and may lead to differences in melting point, boiling point, and lipophilicity (logP).

Experimental Methodologies & Synthesis

Detailed experimental protocols for the determination of the physicochemical properties of the title compound are not available. However, standard methodologies can be applied. A plausible synthetic route is also outlined.

General Synthesis Workflow

The synthesis of this compound would likely proceed in two key stages: the formation of the pyrazole ring followed by electrophilic bromination.

Caption: A plausible two-step synthesis for this compound.

Experimental Protocols

-

Synthesis of 5-(Trifluoromethyl)-1H-pyrazole (Intermediate): A general procedure involves the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione) with hydrazine hydrate in a suitable solvent like ethanol, typically under reflux conditions.

-

Bromination Protocol: The bromination of a pyrazole ring at the 4-position is commonly achieved using an electrophilic brominating agent.

-

Dissolve the 5-(trifluoromethyl)-1H-pyrazole intermediate in a suitable solvent, such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is typically quenched with an aqueous solution of sodium thiosulfate.

-

The product is then extracted with an organic solvent, dried, and purified, commonly by column chromatography on silica gel.

-

-

Melting Point Determination: The melting point can be determined using a standard melting point apparatus (e.g., Gallenkamp) or by Differential Scanning Calorimetry (DSC), which provides a more precise melting range and enthalpy of fusion.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating a solution of the compound in a suitable solvent system (e.g., water-methanol mixture) with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.

-

logP Determination: The octanol-water partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Structure-Property Relationships and Potential Applications

The chemical structure of this compound suggests several key physicochemical characteristics that are relevant to its application in research and drug development.

Caption: The influence of key structural motifs on the properties and applications of the title compound.

-

Pyrazole Core: The aromatic pyrazole ring is a common scaffold in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can be a hydrogen bond donor, facilitating interactions with biological targets.

-

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF₃) group can significantly impact the molecule's properties. It generally increases lipophilicity (contributing to a higher logP), enhances metabolic stability by blocking potential sites of oxidation, and can modulate the pKa of the pyrazole ring.

-

Bromo Group: The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira reactions) to introduce a wide variety of other functional groups, making this compound a valuable building block for creating libraries of new molecules for screening. The bromine atom also contributes to the overall lipophilicity and molecular weight.

Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential biological activities, including as enzyme inhibitors or receptor modulators in pharmaceutical and agrochemical research.

References

Spectroscopic Data of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-bromo-5-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | C3-H |

| ~ 13.0 - 14.0 | Broad Singlet | 1H | N1-H |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | C3 |

| ~ 95 - 100 | C4 |

| ~ 145 - 150 (quartet) | C5 |

| ~ 120 - 125 (quartet) | CF₃ |

Note: The carbon attached to the trifluoromethyl group (C5) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3300 | Medium, Broad | N-H Stretch |

| ~ 1550 - 1600 | Medium | C=N Stretch |

| ~ 1100 - 1300 | Strong | C-F Stretch |

| ~ 1000 - 1100 | Medium | Pyrazole Ring Vibrations |

| ~ 600 - 800 | Medium | C-Br Stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+•, [M+2]+• | Molecular ion peaks (presence of Bromine isotope pattern) |

| [M-Br]+ | Fragment ion resulting from the loss of a bromine atom |

| [M-CF₃]+ | Fragment ion resulting from the loss of the trifluoromethyl group |

| [M-HCN]+• | Fragment ion from ring cleavage |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra would be acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence would be used.

-

¹⁹F NMR: Spectra would be acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz.

IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be employed.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

KBr Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.

The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

-

EI-MS: A small amount of the sample is introduced into the ion source, typically heated to induce vaporization, and bombarded with a high-energy electron beam (e.g., 70 eV).

-

ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. This method is particularly useful for confirming the molecular weight via the [M+H]⁺ or [M-H]⁻ ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

CAS number and IUPAC name for 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific unsubstituted compound, this guide also includes information on the closely related and well-characterized analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, to provide valuable comparative insights.

Chemical Identity

A specific CAS (Chemical Abstracts Service) number for the unsubstituted this compound could not be definitively identified in publicly available databases. The IUPAC name for this compound is This compound .

For the purpose of providing concrete data, this guide will heavily reference the methylated analogue:

-

Compound Analogue: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole

-

IUPAC Name: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[1]

Physicochemical Properties

Quantitative data for the methylated analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, is summarized below.

| Property | Value | Reference |

| Molecular Formula | C5H4BrF3N2 | [1][2] |

| Molecular Weight | 229.00 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 112-114 °C | [1] |

| Boiling Point | 315 °C | [1] |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles is typically achieved through the electrophilic bromination of a 5-(trifluoromethyl)-1H-pyrazole precursor. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).

General Experimental Protocol: Bromination of Pyrazoles with NBS

This protocol is a generalized procedure for the bromination of pyrazoles and can be adapted for the synthesis of this compound.[5][6][7]

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole (starting material)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Water

-

Magnesium sulfate or Sodium sulfate (drying agent)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in the chosen solvent (e.g., DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.

-

Maintain the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the reaction to warm to room temperature.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data of Analogue

The following tables summarize the available spectroscopic data for the analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. This data can serve as a valuable reference for the characterization of the title compound.

NMR Spectroscopy

While specific NMR data for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole was not found in the search results, general characteristics for similar pyrazole derivatives can be inferred. The proton NMR would be expected to show a signal for the N-H proton and a singlet for the C-H proton of the pyrazole ring. The carbon NMR would show distinct signals for the carbon atoms of the pyrazole ring and the trifluoromethyl group. For related halogenated aminopyrazole derivatives, the protons of the pyrazole ring display anticipated chemical shift values depending on the substituents.[8]

IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups. For pyrazole derivatives, characteristic bands for N-H stretching, C=N stretching, and C-H stretching are typically observed. For halogenated aminopyrazoles, characteristic bands for C-N stretching are observed in the range of 1217–1213 cm⁻¹ and 1192–1100 cm⁻¹.[8]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule. For 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, the expected molecular ion peaks would correspond to its molecular weight, considering the isotopic distribution of bromine.

Logical Relationship Diagram: Synthesis and Characterization

Caption: Logical workflow from synthesis to final product characterization.

Conclusion

This compound represents an important scaffold in medicinal chemistry. While direct experimental data for this specific molecule is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from a close structural analogue. Researchers and scientists in drug development can utilize this information to synthesize and evaluate this compound for its potential biological activities.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 60061-68-9 Cas No. | 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 4. 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | 60061-68-9 | TCI AMERICA [tcichemicals.com]

- 5. books.rsc.org [books.rsc.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Halogenated Pyrazoles: A Technical Literature Review

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal and agricultural chemistry.[1] Their discovery dates back to 1883, when Ludwig Knorr first synthesized a substituted pyrazole derivative.[2][3] The parent compound was synthesized by Edward Buchner in 1889.[3] The pyrazole scaffold is found in a multitude of clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[4] The introduction of halogen atoms onto the pyrazole core is a critical strategy in drug design, as it can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This technical guide provides a comprehensive review of the discovery and evolution of synthetic methodologies for preparing halogenated pyrazoles, focusing on key experimental protocols and quantitative data for researchers in drug development.

Direct Electrophilic Halogenation of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Halogenation typically occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible carbon atom.[4][8][9]

Mechanism and Reagents

Direct halogenation is most commonly achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), which serve as sources of an electrophilic halogen ("X+").[10][11] The reaction proceeds under mild conditions and often without the need for a catalyst.[11] However, for less reactive substrates or to enhance reaction rates, catalysts can be employed.[12]

// Positioning pyrazole -> nxs [style=invis]; product -> succinimide [style=invis]; } } Caption: Electrophilic aromatic substitution mechanism for C4-halogenation of pyrazoles.

Experimental Protocol: C4-Halogenation of 3-Aryl-1H-pyrazol-5-amines

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using NXS has been developed, providing an effective metal-free protocol at room temperature.[10] Dimethyl sulfoxide (DMSO) plays a dual role as both catalyst and solvent in this transformation.[10]

General Procedure: To a solution of 3-aryl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.) in DMSO (2.0 mL), N-halosuccinimide (0.22 mmol, 1.1 equiv.) is added. The reaction mixture is stirred at room temperature for 1-3 hours. After completion (monitored by TLC), the reaction mixture is poured into ice water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-halogenated pyrazole derivative.[10]

Data Presentation: C4-Halogenation Yields

| Entry | Substrate (Ar) | Halogenating Agent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | NBS | 1 | 96 | [10] |

| 2 | 4-Methylphenyl | NBS | 1 | 98 | [10] |

| 3 | 4-Methoxyphenyl | NBS | 1.5 | 95 | [10] |

| 4 | 4-Chlorophenyl | NBS | 2 | 92 | [10] |

| 5 | Phenyl | NCS | 2 | 87 | [10] |

| 6 | 4-Methylphenyl | NCS | 2 | 89 | [10] |

| 7 | Phenyl | NIS | 2.5 | 94 | [10] |

| 8 | 4-Methylphenyl | NIS | 3 | 96 | [10] |

Synthesis of 3- and 5-Halogenated Pyrazoles

Synthesizing pyrazoles halogenated at the C3 or C5 positions is more challenging due to the intrinsic preference for C4 halogenation.[4] Strategies to overcome this involve either blocking the C4 position before halogenation or utilizing precursors that install the halogen at the desired position during ring formation.

Dehydroxyhalogenation of Pyrazolones

One of the most robust methods for preparing 3-chloro- and 5-chloropyrazoles is the dehydroxyhalogenation of the corresponding 3-hydroxy- or 5-hydroxypyrazoles (often existing in their pyrazolone tautomeric forms).[4] Reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) are commonly used for this transformation.[4]

General Procedure: The hydroxypyrazole is heated, often under reflux, with an excess of phosphorus oxyhalide (e.g., POCl₃), sometimes in the presence of a base like dimethylaniline or triethylamine. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto ice. The product is then extracted and purified.

Synthesis from Halogenated Precursors (Knorr Synthesis)

The foundational Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted to produce halogenated pyrazoles directly.[2][3] By starting with a halogenated 1,3-dicarbonyl compound, the halogen atom is incorporated into the pyrazole ring during the cyclization step.

General Procedure: A halogenated 1,3-dicarbonyl compound (e.g., 2-chloro-1,3-butanedione) is dissolved in a suitable solvent, such as ethanol. A hydrazine derivative (e.g., phenylhydrazine) is added, often with a catalytic amount of acid. The mixture is heated to reflux until the reaction is complete. Upon cooling, the product often crystallizes and can be isolated by filtration, or it can be extracted and purified by chromatography.

Modern Synthetic Methodologies

Recent advancements have focused on developing more efficient, sustainable, and regioselective methods for the synthesis of halogenated pyrazoles.

Electrochemical Synthesis of 4-Halopyrazoles

An innovative approach utilizes electrochemical cascade reactions between N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source.[13] This method operates under mild, transition-metal-free conditions in an aqueous tetrahydrofuran (THF) medium. The reaction proceeds via the formation of a pyrazole intermediate, followed by the selective addition of an electrochemically generated halogen radical.[13]

General Procedure: In an undivided electrochemical cell equipped with a platinum plate anode and a carbon plate cathode, the enaminone (0.2 mmol), hydrazine hydrate (0.3 mmol), and a halogen source (e.g., NaBr, 0.4 mmol) are dissolved in THF/H₂O. The mixture is electrolyzed at a constant current at room temperature. After the reaction, the solvent is removed, and the residue is purified by column chromatography.[13]

Data Presentation: Electrochemical Halogenation

| Entry | Enaminone Substituent | Halogen Source | Current (mA) | Yield (%) | Reference |

| 1 | Phenyl | NaBr | 10 | 95 | [13] |

| 2 | 4-Chlorophenyl | NaBr | 10 | 93 | [13] |

| 3 | 2-Thienyl | NaBr | 10 | 89 | [13] |

| 4 | Phenyl | NaCl | 15 | 86 | [13] |

| 5 | 4-Chlorophenyl | NaCl | 15 | 82 | [13] |

Organocatalytic Halogenation

To improve the efficiency of halogenation with NXS, particularly for more challenging substrates, organocatalysts can be employed. Gallocyanine has been identified as an effective halogen-transfer agent that enhances the rate of halogenation of pyrazoles with NBS.[12] This method offers a mild and rapid route to 4-bromopyrazoles.

General Procedure: To a solution of the pyrazole substrate (0.25 mmol) and gallocyanine (0.0125 mmol, 5 mol%) in acetonitrile (2.5 mL), NBS (0.275 mmol) is added. The reaction is stirred at room temperature for 15 minutes. The solvent is then evaporated, and the residue is purified by column chromatography.[12]

Data Presentation: Organocatalytic vs. Uncatalyzed Bromination

| Substrate | Catalyst | Time | Yield (%) | Reference |

| 1,3,5-Trimethylpyrazole | None | 15 min | 15 | [12] |

| 1,3,5-Trimethylpyrazole | Gallocyanine (5 mol%) | 15 min | 96 | [12] |

| 1-Phenyl-3,5-dimethylpyrazole | None | 15 min | 26 | [12] |

| 1-Phenyl-3,5-dimethylpyrazole | Gallocyanine (5 mol%) | 15 min | 95 | [12] |

Conclusion

The synthesis of halogenated pyrazoles has evolved significantly from early discoveries based on classical electrophilic substitution. While direct C4-halogenation remains a straightforward and widely used method, a diverse toolkit of strategies is now available to access the more challenging 3- and 5-halogenated isomers. The use of halogenated precursors in Knorr-type syntheses and the dehydroxyhalogenation of pyrazolones are established and reliable routes. Furthermore, modern methodologies, including transition-metal-free electrochemical reactions and efficient organocatalytic systems, offer milder conditions, improved sustainability, and excellent yields. This array of synthetic tools provides researchers and drug development professionals with the flexibility needed to generate novel halogenated pyrazole structures with tailored properties for a wide range of applications.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Immediate Release

[City, State] – In the landscape of pharmaceutical and agrochemical research, the physicochemical properties of novel compounds are paramount to their successful development and application. This technical guide offers an in-depth exploration of the solubility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While quantitative solubility data for this specific molecule remains limited in publicly available literature, this document provides a comprehensive overview of its expected solubility in common organic solvents, detailed experimental protocols for solubility determination, and a generalized workflow for its synthesis and biological evaluation.

Core Concepts in the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives, including this compound, is governed by the interplay of their structural features and the properties of the solvent. The presence of the polar pyrazole ring, with its nitrogen atoms capable of hydrogen bonding, contrasts with the nonpolar characteristics of the bromo and trifluoromethyl substituents. This balance dictates the compound's affinity for various organic solvents. Generally, pyrazole-based compounds exhibit favorable solubility in polar aprotic and protic solvents.

Qualitative Solubility Profile

Based on data available for structurally similar compounds, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a qualitative solubility profile for this compound can be inferred. The compound is expected to be soluble in solvents like methanol, chloroform, and dimethyl sulfoxide (DMSO).[1] However, precise quantitative measurements are essential for applications in drug formulation and process chemistry.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility |

| Methanol | Soluble |

| Ethanol | Data not available |

| Acetone | Data not available |

| Dichloromethane | Data not available |

| Chloroform | Soluble |

| Ethyl Acetate | Data not available |

| Acetonitrile | Data not available |

| Toluene | Data not available |

| Dimethylformamide (DMF) | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols for Solubility Determination

To empower researchers in obtaining precise and reliable solubility data, this section details established methodologies for determining the solubility of organic compounds.

Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Methodology:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vial at a constant temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a saturated aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining the concentration of the solute after solvent evaporation.

Methodology:

-

Accurately weigh a clean, dry, and pre-weighed container (e.g., a glass vial or aluminum pan).

-

Transfer a precise volume of the saturated filtrate (obtained from the shake-flask method) into the container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

The mass of the dissolved compound is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

Spectroscopic Quantification

UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification of the dissolved compound, especially for lower solubility values.

Methodology:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance (for UV-Vis) or peak area (for HPLC) of the standard solutions to generate a calibration curve.

-

Dilute the saturated filtrate (obtained from the shake-flask method) with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of a Generalized Workflow

For researchers engaged in the discovery and development of novel pyrazole-based compounds, a structured workflow is essential. The following diagram illustrates a typical pathway from synthesis to biological evaluation.

References

In-Depth Technical Guide: Safety and Handling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound with applications in organic synthesis and potential for biological activity. Due to the limited availability of data for this specific molecule, this guide consolidates information from structurally similar compounds, including other brominated and trifluoromethylated pyrazoles, to provide a thorough overview of best practices for its safe handling, storage, and use in a laboratory setting.

Chemical and Physical Properties

| Property | Value (for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) |

| Molecular Formula | C₅H₄BrF₃N₂[1][2] |

| Molecular Weight | 229.0 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Melting Point | 89-90 °C[1] |

| Boiling Point | 242.0 ± 35.0 °C (Predicted)[1] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide.[2] |

Hazard Identification and Safety Precautions

Based on data from analogous compounds, this compound is expected to be a hazardous substance. The primary hazards are summarized below.

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary measures is essential for the safe handling of this compound.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Caption: Workflow for safe handling and personal protective equipment.

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of brominated pyrazoles involves the electrophilic bromination of a pyrazole precursor. The following is a representative protocol based on general synthetic methods for related compounds.[3]

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable solvent)

-

Stir plate and stir bar

-

Round bottom flask

-

Condenser (if heating is required)

Procedure:

-

In a well-ventilated fume hood, dissolve 5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) to the solution at room temperature. The addition should be done in portions to control any potential exotherm.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

If the reaction is sluggish, it may be gently heated to reflux.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent is typically removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Caption: General workflow for the synthesis of this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up:

-

For small spills, sweep up the material and place it in a suitable container for disposal.

-

For large spills, contain the spill and collect the material using a method that does not generate dust.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area.

Disposal:

-

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not dispose of it with household waste.

Biological Activity and Applications

Trifluoromethylated pyrazoles are a class of compounds with significant interest in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity of a molecule to its biological target.

While specific biological targets for this compound have not been identified in the reviewed literature, related pyrazole derivatives have shown a broad range of activities, including:

-

Herbicidal Activity: Some pyrazole derivatives are used as herbicides.[4]

-

Pharmaceutical Potential: Pyrazole-containing compounds have been investigated for various therapeutic applications.[4] 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase.[5]

The bromine atom at the 4-position provides a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activities.[5]

Caption: Logical relationship of structure to potential applications.

References

Navigating the Synthesis and Procurement of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For researchers, scientists, and professionals in drug development, accessing key chemical intermediates is a critical step in the discovery pipeline. One such compound of interest is 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, potential suppliers of close analogs, and a representative synthetic protocol.

Commercial Availability and Sourcing

Direct commercial availability of this compound is not readily apparent from public supplier databases. However, a number of structurally similar pyrazole derivatives are commercially available, which may serve as suitable starting points for further synthetic modifications or as alternative scaffolds for research and development.

It is crucial to distinguish the target compound from its isomers and substituted analogs. For instance, "4-bromo-3-(trifluoromethyl)-1H-pyrazole" and "4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole" are distinct molecules with potentially different chemical and biological properties. Researchers should verify the exact structure and CAS number of the compound required for their specific application.

Below is a summary of commercially available, closely related pyrazole derivatives that may be of interest.

| Compound Name | CAS Number | Notes |

| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 10046-57-8 | An isomer of the target compound. |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 60061-68-9 | A methylated analog of the target compound. |

| 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | 497832-98-1 | An N-methylated isomer of the target compound. |

| 4-Bromo-5-(difluoromethyl)-1H-pyrazole | 1451392-65-6 | An analog with a difluoromethyl group instead of a trifluoromethyl group. |

| 3,5-Bis(trifluoromethyl)-4-bromo-1H-pyrazole | Not readily available | A related compound with an additional trifluoromethyl group. |

Table 1: Commercially Available Analogs of this compound

Potential Suppliers of Related Compounds

Several chemical suppliers offer the aforementioned analogs. Researchers are encouraged to contact these vendors directly to inquire about the availability of the specific target compound, this compound, or to explore custom synthesis options.

-

Thermo Fisher Scientific (Alfa Aesar)

-

Sigma-Aldrich (Merck)

-

BLDpharm

-

Fluorochem

-

Apollo Scientific

-

Synblock

-

Echemi

-

Benchchem

-

TCI Chemicals

Synthetic Approaches

Representative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

A plausible precursor for the target molecule is 3-(trifluoromethyl)-1H-pyrazole. This can be synthesized via the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(but-2-yn-1-ylidene)butane-1,3-dione, with hydrazine hydrate.

-

To a solution of the trifluoromethylated dicarbonyl compound in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.

-

After cooling, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Bromination of 3-(Trifluoromethyl)-1H-pyrazole

The subsequent bromination at the C4 position of the pyrazole ring can be achieved using a variety of brominating agents.

-

To a solution of 3-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to afford the crude this compound, which can be further purified by crystallization or column chromatography.

Estimated Physicochemical Properties

Based on the properties of its analogs, the following are estimated physicochemical properties for this compound. These values are predictions and should be confirmed by experimental analysis.

| Property | Estimated Value |

| Molecular Formula | C₄H₂BrF₃N₂ |

| Molecular Weight | 228.97 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 90-100 °C |

| Boiling Point | >200 °C (decomposes) |

| Solubility | Soluble in methanol, chloroform, and DMSO |

| ¹H NMR (CDCl₃) | δ 7.5-8.0 (s, 1H, CH), 12.0-13.0 (br s, 1H, NH) |

| ¹⁹F NMR (CDCl₃) | δ -60 to -65 (s, 3F, CF₃) |

| ¹³C NMR (CDCl₃) | δ 140-145 (q, C-CF₃), 130-135 (C-H), 115-120 (q, CF₃), 90-95 (C-Br) |

Table 2: Estimated Physicochemical Properties of this compound

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a substituted pyrazole, which can be adapted for this compound.

Figure 1: A generalized workflow for the synthesis and potential application of this compound.

This guide provides a foundational understanding for researchers interested in this compound. While direct procurement may be challenging, the availability of close analogs and established synthetic routes offer viable pathways for obtaining this valuable chemical entity for further investigation. It is always recommended to perform a thorough literature search and consult with chemical synthesis experts for the most up-to-date and specific information.

Methodological & Application

Synthetic Route to 4-Bromo-5-(trifluoromethyl)-1H-pyrazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, trifluoroacetylacetone. The synthesis involves a two-step sequence: the initial cyclization of trifluoroacetylacetone with hydrazine hydrate to form 5-(trifluoromethyl)-1H-pyrazole, followed by regioselective bromination at the C4 position.

Introduction

Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity of molecules. The target compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the bromine-substituted position through various cross-coupling reactions. This protocol outlines a straightforward and efficient laboratory-scale synthesis.

Overall Reaction Scheme

The synthetic pathway is summarized in the following scheme:

Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole

Step 2: Synthesis of this compound

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Trifluoroacetylacetone, Hydrazine hydrate | 5-(Trifluoromethyl)-1H-pyrazole | Ethanol | 10 | Reflux (approx. 78) | ~85-90 |

| 2 | 5-(Trifluoromethyl)-1H-pyrazole, N-Bromosuccinimide | This compound | Acetonitrile | 0.5 | Room Temperature | ~95-99 |

Experimental Protocols

Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole

This procedure details the cyclocondensation of trifluoroacetylacetone with hydrazine hydrate to yield 5-(trifluoromethyl)-1H-pyrazole.

Materials:

-

Trifluoroacetylacetone (1,1,1-trifluoro-2,4-pentanedione)

-

Hydrazine hydrate (64-65% solution in water)

-

Ethanol (absolute)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trifluoroacetylacetone (10.0 g, 64.9 mmol) in absolute ethanol (100 mL).

-

To the stirred solution, add hydrazine hydrate (3.4 mL, ~68.1 mmol, 1.05 equivalents) dropwise at room temperature. A mild exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel or by recrystallization to afford 5-(trifluoromethyl)-1H-pyrazole as a crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS).

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dichloromethane

-

Water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-pyrazole (5.0 g, 33.3 mmol) in acetonitrile (25 mL).

-

To the stirred solution at 0 °C (ice bath), add N-bromosuccinimide (6.2 g, 34.9 mmol, 1.05 equivalents) portion-wise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by adding water (50 mL).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Visualizations

The following diagram illustrates the synthetic workflow from the starting material to the final product.

Caption: Synthetic workflow for the preparation of this compound.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-5-(trifluoromethyl)-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other physicochemical properties of target molecules. The protocols and data presented herein are derived from established methodologies for the coupling of brominated pyrazoles and other trifluoromethylated heterocycles.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For drug discovery and development, the ability to efficiently couple heterocyclic fragments is of paramount importance. The this compound core is a valuable synthon, and its successful coupling with various boronic acids opens up avenues for the synthesis of a diverse range of novel compounds.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, making the optimization of reaction conditions crucial for achieving high yields. These notes provide recommended catalysts, ligands, bases, and solvent systems that have proven effective for similar substrates.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of brominated pyrazoles with various arylboronic acids. While specific data for this compound is limited in the literature, the data from analogous systems provides a strong predictive framework for expected outcomes.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Brominated Pyrazoles

| Entry | Brominated Pyrazole | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromopyrazole | XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [2] |

| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 67-89 | [1][4] |

| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 70-95 | [2] |

Table 2: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids (Predicted)

| Entry | Arylboronic Acid | Product | Predicted Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-5-(trifluoromethyl)-1H-pyrazole | 80-90 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | 85-95 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole | 60-75 |

| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazole | 70-85 |

| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole | 60-70 |

| 6 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole | 50-65 |

Predicted yields are based on analogous reactions with similar substrates and should be considered as a guideline for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound (Conventional Heating)

This protocol is adapted from procedures reported for the successful coupling of other brominated pyrazoles.[2]

Materials:

-

This compound

-

Arylboronic acid (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a mixed solvent system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and water (if applicable, typically a 4:1 to 10:1 organic solvent to water ratio). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Microwave-Assisted Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for a similar trifluoromethylated heterocyclic system and can significantly reduce reaction times.[1][4]

Materials:

-

Same as the conventional heating protocol.

-

Microwave reactor and appropriate microwave vials.

Procedure:

-

Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add the solvent system (e.g., ethanol/water 4:1) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 135 °C) for the designated time (e.g., 40 minutes).

-

Work-up and Purification: Follow steps 6-8 from the conventional heating protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Application Notes and Protocols for the N-arylation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a critical transformation for synthesizing diverse molecular entities with applications in medicinal chemistry and drug discovery. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type and Chan-Lam couplings, which are standard and robust methods for the formation of C-N bonds.[1][2][3] The presence of both a bromine atom and a trifluoromethyl group on the pyrazole ring makes this substrate a versatile building block for creating libraries of complex molecules.

The primary challenge in the N-arylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms. The steric and electronic environment around each nitrogen atom influences the reaction's outcome. For this compound, the bulky trifluoromethyl group at the 5-position is expected to sterically hinder the adjacent N1 position, potentially favoring arylation at the N2 position.

Two of the most effective and widely used methods for the N-arylation of pyrazoles are the Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Cross-Coupling Reactions (Ullmann and Chan-Lam).[1][2][3]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, making it a powerful tool in modern organic synthesis.[1][4][5][6] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. For the N-arylation of pyrazoles, specific ligands have been developed to enhance catalytic activity and selectivity.[7][8] While highly effective, palladium catalysts and specialized phosphine ligands can be costly.

-

Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Couplings): Copper-catalyzed methods represent a more classical and cost-effective approach to C-N bond formation.[2][9]

-

The Ullmann condensation traditionally involves the reaction of an N-H containing compound with an aryl halide in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures.[2][10] Modern protocols utilize copper(I) salts with ligands, allowing for milder reaction conditions.[9][11][12]

-

The Chan-Lam coupling utilizes an aryl boronic acid as the arylating agent in the presence of a copper catalyst, typically copper(II) acetate, and an oxidant, often air.[13][14][15][16] This method is attractive due to its often mild reaction conditions, which can sometimes be performed at room temperature in the presence of air.[15]

-

The choice between these methods will depend on the specific arylating agent, functional group compatibility, cost considerations, and desired reaction conditions.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the N-arylation of pyrazole derivatives using different catalytic systems, based on literature precedents for similar substrates. This data is intended to serve as a guide for reaction optimization.

| Catalyst System | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Buchwald-Hartwig | Aryl Bromide | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | 130 (MW) | 1 | 60-67 | [7] |

| Buchwald-Hartwig | Aryl Bromide | [Pd(cinnamyl)Cl]₂ (2-3) | JosiPhos CyPF-tBu (4-6) | NaOtBu (2.0) | Toluene | 110 | 12-24 | 70-95 | [17] |

| Ullmann-Type | Aryl Iodide | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ or Cs₂CO₃ (2.0) | Dioxane or DMF | 110 | 24 | 75-90 | [11] |

| Ullmann-Type | Aryl Iodide | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 12-24 | 80-95 | [18] |

| Chan-Lam | Aryl Boronic Acid | Cu(OAc)₂ (1.0 equiv) | Pyridine (2.0 equiv) | - | CH₂Cl₂ | Room Temp | 48 | 60-85 | [16][19] |

Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

-

Solvents should be anhydrous and degassed prior to use.

-

Reagents should be of high purity.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from procedures for the amination of related 4-bromopyrazoles.[7][17]

Materials:

-

This compound

-

Aryl bromide (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 2-3 mol%)

-

Phosphine ligand (e.g., JosiPhos CyPF-tBu, 4-6 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃), 2.0 equivalents)

-

Anhydrous, degassed toluene or xylene

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.

-

Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the aryl bromide followed by the anhydrous, degassed solvent via syringe.

-

Place the reaction mixture in a preheated oil bath or heating block at 110-130 °C.

-

Stir the reaction vigorously for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol is a general method for the copper-catalyzed N-arylation of pyrazoles with aryl halides.[11][12]

Materials:

-

This compound

-

Aryl iodide or Aryl bromide (1.1 - 1.5 equivalents)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Ligand (e.g., 1,10-Phenanthroline or L-Proline, 10-20 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane, DMF, or DMSO)

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 equiv), the aryl halide, CuI, the ligand, and the base.

-

Evacuate the tube and backfill with an inert gas.

-

Add the anhydrous, degassed solvent.

-

Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 90-130 °C) with vigorous stirring for 24-48 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.